Journal Name:Protection of Metals and Physical Chemistry of Surfaces
Journal ISSN:2070-2051
IF:0.943
Journal Website:http://www.springer.com/materials/surfaces+interfaces/journal/11124
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:167
Publishing Cycle:Bimonthly
OA or Not:Not
Characterization of the complete chloroplast genome of Gypsophila huashanensis Y. W. Tsui & D. Q. Lu, an endemic herb species in China
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-06-09 , DOI: 10.1080/23802359.2023.2220436
AbstractGypsophila huashanensis Y. W. Tsui & D. Q. Lu (Caryophyllaceae) is an endemic herb species to the Qinling Mountains in China. In this study, we characterized its whole plastid genome using the Illumina sequencing platform. The complete plastid genome of G. huashanensis is 152,457 bp in length, including a large single-copy DNA region of 83,476 bp, a small single-copy DNA region of 17,345 bp, and a pair of inverted repeat DNA sequences of 25,818 bp. The genome contains 130 genes comprising 85 protein-coding genes, 37 tRNA genes, and eight rRNA genes. Evolutionary analysis showed that the non-coding regions of Caryophyllaceae exhibit a higher level of divergence than the exon regions. Gene site selection analysis suggested that 11 coding protein genes (accD, atpF, ndhA, ndhB, petB, petD, rpoCl, rpoC2, rps16, ycfl, and ycf2) have some sites under protein sequence evolution. Phylogenetic analysis showed that G. huashanensis is most closely related to the congeneric species G. oldhamiana. These results are very useful for studying phylogenetic evolution and species divergence in the family Caryophyllaceae.
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Characterization of the complete mitochondrial genome of the critically endangered Southern River Terrapin, Batagur affinis affinis (Reptilia: Geoemydidae)
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-07-04 , DOI: 10.1080/23802359.2023.2222851
AbstractIn this study, we report the nearly complete mitochondrial sequence of Batagur affinis affinis. The assembled mitogenome consists of 13 PCGs, 22 tRNA genes, two rRNAs and one near-complete D-loop region. Of the annotated genes, the ND6 subunit gene and eight tRNA genes were encoded on the L-strand, while the remaining genes were dispersed on the H-strand. Except for CO1, which has a GTG start codon, all protein-coding genes begin with ATG. The mitogenome has been deposited in NCBI GenBank under the accession number OQ409915. Phylogenetic tree analysis based on publicly available mitogenomes indicate the sister grouping of B. affinis affinis with B. kachuga.
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Complete mitochondrial genome of Laeocathaica amdoana Möllendorff, 1899 and phylogenetic analysis of Camaenidae (Gastropoda: Stylommatophora: Helicoidea)
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-07-06 , DOI: 10.1080/23802359.2023.2231253
AbstractThe first complete mitochondrial genome of the dart sac-bearing camaenid Laeocathaica Möllendorff, Citation1899Möllendorff OF. 1899. Binnen-Mollusken aus Westchina und Centralasien. I. Annuaire du Musée Zoologique de L’Académie Impériale Des St.-Pétersburg. 4:46–144. [Google Scholar] was sequenced and analyzed in this study. The whole mitogenome of Laeocathaica amdoana Möllendorff, Citation1899Möllendorff OF. 1899. Binnen-Mollusken aus Westchina und Centralasien. I. Annuaire du Musée Zoologique de L’Académie Impériale Des St.-Pétersburg. 4:46–144. [Google Scholar] was 14,660 bp in length and its nucleotide composition showed high AT-content of 67.45%. It had 37 genes, including 13 protein-coding genes, two ribosomal RNA genes, and 22 transfer RNA genes. The phylogeny yielded by both Bayesian inference and maximum-likelihood method suggested that Laeocathaica was closely related to the other dart sac-bearing camaenids with known complete mitochondrial genome. These genetic data are expected to provide fundamental resources for further genetic studies on the camaenids.
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The complete chloroplast genome sequence of Tamarix arceuthoides Bunge and Tamarix ramosissima Ledeb. (Tamaricaceae)
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-05-11 , DOI: 10.1080/23802359.2023.2209215
AbstractTamarix L. is of great ecological and economic significance in arid desert ecosystems. This study reports the complete chloroplast (cp) genomic sequences of T. arceuthoides Bunge and T. ramosissima Ledeb., which are currently unknown, by high-throughput sequencing. The cp genomes of T. arceuthoides 1852 and T. ramosissima 1829 were 156,198 and 156,172 bp in length, respectively, and contained a small single-copy region (SSC: 18,247 bp), a large single-copy region (LSC: 84,795 and 84,890 bp, respectively), and a pair of inverted repeat regions (IRs: 26,565 and 26,470 bp, respectively). The two cp genomes possessed 123 genes arranged in the same order, including 79 protein-coding, 36 tRNA, and eight rRNA genes. Of these, 11 protein-coding genes and seven tRNA genes contained at least one intron. The present study found that Tamarix and Myricaria are sister groups with the closest genetic relationship. The obtained knowledge could provide useful information for future phylogenetic, taxonomic, and evolutionary studies on Tamaricaceae.
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The complete chloroplast genome sequence of Chrysojasminum subhumile and its phylogenetic position within Oleaceae
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-06-18 , DOI: 10.1080/23802359.2023.2224460
AbstractWe assembled and characterized the complete chloroplast genome sequence of Chrysojasminum subhumile (W.W.Sm.) Banfi & Galasso 2014, a valuable horticultural and medicinal plant species. The total genome size was 159,918 bp in length and the GC content was 37.4%. It displayed a circular structure and could be divided into a large single-copy region, a small single-copy region, and a pair of inverted repeat regions. The genome encoded a total of 131 unique genes, including 82 protein-coding genes, 41 tRNA genes, and eight rRNA genes. Among these genes, 17 contained a single intron, and two genes had two introns. Phylogenetic analysis results showed that C. subhumile was closely related to Jasminum.
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The complete mitochondrial genome of the flea Hystrichopsylla weida qinlingensis (Siphonaptera: Hystrichopsylla)
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-04-20 , DOI: 10.1080/23802359.2022.2053367
AbstractThe complete mitogenome sequence of the flea, Hystrichopsylla weida qinlingensis (Siphonaptera: Hystrichopsylla) was sequenced. The 17,173 bp long genome has the standard metazoan complement of 37 genes. These genes contain 13 protein-coding genes, 22 transfer RNA genes, two ribosomal RNA genes, and one control region. The nucleotide composition of the H. weida qinlingensis mitogenome was A: 39.10%, T: 41.49%, G:7.56%, and C: 11.85%. The A + T content is 80.59%, showing strong AT bias. Phylogenetic analysis indicates that Hystrichopsylla has a close affinity with a branch of Dorcadia.
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The complete chloroplast genome sequence of the Korean maple tree (Acer pseudosieboldianum (Pax) Kom.)
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-06-25 , DOI: 10.1080/23802359.2023.2224623
AbstractThe complete chloroplast genome sequence of Acer pseudosieboldianum (Sapindaceae) was determined. The chloroplast genome of A. pseudosieboldianum is 157,053 bp in length with two inverted repeats (26,747 bp) between a large single-copy (85,391 bp) and a small single-copy (18,168 bp). The GC content was 37.8% and it was composed of 86 coding genes, eight rRNA genes, 37 tRNA genes, and two pseudogenes, rps2, and ycf1. Molecular phylogenetic analysis based on the plastid genome sequences strongly supported the hypothesis that A. pseudosieboldianum was embedded in the series Palmata of section Palmata. However, the phylogenetic positions of A. ukurunduense and A. buergerianum, which are a members of the series Penninervia of sections Palmata and Pentaphylla, respectively, were incongruent with the recent sectional classification system.
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The complete mitochondrial genome of Stibochiona nicea (Gray, 1846) (Lepidoptera: Nymphalidae) and phylogenetic analysis
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-06-09 , DOI: 10.1080/23802359.2023.2221348
AbstractIn this study, the complete mitochondrial genome (mitogenome) of Stibochiona nicea (Gray, 1846) (Lepidoptera: Nymphalidae) was first reported with 15,298 bp in size, containing 13 protein-coding genes (PCGs), 22 tRNA genes, two rRNA genes (rrnL and rrnS), and one control region. The nucleotide composition of the entire mitogenome is highly A + T biased (81.5%). The gene content and arrangement of the newly sequenced mitogenome are identical to those of the other available mitogenomes of Nymphalidae. All PCGs start with the conventional ATN codons, except for cox1 initiating with atypical CGA(R). Nine PCGs (atp8, atp6, cox3, nad1, nad2, nad3, nad4l, nad6, and cob) utilize a typical stop codon TAA, whereas the remaining PCGs (cox1, cox2, nad4, and nad5) end with an incomplete stop codon T–. Phylogenetic analysis revealed that S. nicea is closely related to Dichorragia nesimachus within Pseudergolinae, which further forms the sister group to the grouping of (Nymphalinae + (Cyrestinae + (Biblidinae + Apaturinae))). The complete mitogenome of S. nicea will provide useful genetic information for improving the taxonomic system and phylogenetics of Nymphalidae.
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The complete chloroplast genome of Calophyllum soulattri Burm. f. (Calophyllaceae).
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-05-25 , DOI: 10.1080/23802359.2023.2215350
Calophyllum soulattri Burm. f. (1768) is an evergreen tree native to Southeast Asia, Australia, and the Solomon Islands. It is known for its medicinal uses and has been utilized in traditional folk medicine. However, genomic resources for this species are still unavailable. In this study, we sequenced and assembled the first complete chloroplast genome of C. soulattri using next-generation sequencing data. The chloroplast genome of C. soulattri is 161,381 bp in length with a total GC content of 36.36%. The chloroplast genome contains a large single copy (LSC) region of 88,680 bp, a small single copy (SSC) region of 17,453 bp, and two inverted repeat (IR) regions of 27,624 bp each. Furthermore, the chloroplast genome has 131 genes, which include 86 protein-coding genes, 37 tRNA genes, and 8 rRNA genes. Phylogenetic analysis indicated that C. soulattri is clustered in the same branch with C. inophyllum and is closely related to Mesua ferrea.
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The complete mitochondrial genome of Brachyrhynchus triangulus (Hemiptera: Aradoidea: Aradidae)
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-04-17 , DOI: 10.1080/23802359.2022.2161836
AbstractThe complete mitochondrial genome of Brachyrhynchus triangulus Bergroth, 1889 was sequenced and annotated in the present study. It was a typical circular DNA molecule of 15,170 bp, with 37 genes and a control region. The percentages of A, C, G, and T nucleotides in the genome of B. triangulus were 41.1%, 17.4%, 11.9%, and 29.4%, respectively. Thirteen protein-coding genes (PCGs) start with a ATN codon or a TTG codon and terminate with a TAA codon or a TAG codon or a single T residue. With the exception of tRNASer(AGN), each of the 22 tRNA genes had a clover-leaf structure and ranged in length from 62 to 69 bp. The length of lrRNA and srRNA was 1241 bp and 828 bp, respectively. The control region had a length of 708 bp and an A + T content of 74.6%. The sister relationship between B. triangulus and Brachyrhynchus hsiaoi is supported by the phylogenetic tree. Additionally, it proved the sister relationship between Mezirinae and Aneurinae, supporting the classical taxonomy of the Aradidae.
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SCI Journal Division of the Chinese Academy of Sciences
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工程技术4区 METALLURGY & METALLURGICAL ENGINEERING 冶金工程4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
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